molecular formula C16H24N4O3 B2891098 N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)oxolane-2-carboxamide CAS No. 1209116-12-0

N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)oxolane-2-carboxamide

Cat. No.: B2891098
CAS No.: 1209116-12-0
M. Wt: 320.393
InChI Key: BTCDYOGKLFEJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)oxolane-2-carboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)oxolane-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the piperidinyl pyrimidine intermediate. This can be achieved by reacting piperidine with a suitable pyrimidine derivative under controlled conditions. The intermediate is then coupled with a tetrahydrofuran derivative through an etherification reaction to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .

Scientific Research Applications

N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)oxolane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)oxolane-2-carboxamide is unique due to its combination of three distinct ring systems (piperidine, pyrimidine, and tetrahydrofuran) and its potential for diverse applications. This structural complexity allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in research and industry .

Properties

IUPAC Name

N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c21-16(13-5-4-9-22-13)17-6-10-23-15-11-14(18-12-19-15)20-7-2-1-3-8-20/h11-13H,1-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCDYOGKLFEJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.